6S-Nalfurafine is an active pharmaceutical ingredient with the molecular formula and a molecular weight of approximately 476.573 g/mol. It belongs to the class of organic compounds known as phenanthrenes and derivatives, which are characterized by their polycyclic aromatic structures. Specifically, 6S-Nalfurafine is a derivative of nalfurafine, an antipruritic agent primarily used in Japan for treating uremic pruritus in patients with chronic kidney disease .
The synthesis of 6S-Nalfurafine involves several complex steps that require precise control over reaction conditions to yield high-purity products. The process typically starts with the formation of key intermediates, followed by various organic transformations including oxidation, reduction, and substitution reactions.
The molecular structure of 6S-Nalfurafine is characterized by a complex arrangement of rings and functional groups. The IUPAC name for this compound is:
Key structural data includes:
6S-Nalfurafine participates in various chemical reactions that are essential for its synthesis and modification:
Common reagents used include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts depending on the specific reaction pathway chosen.
The mechanism of action for 6S-Nalfurafine primarily revolves around its interaction with kappa opioid receptors in the central nervous system. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways that lead to analgesic effects without the adverse side effects typically associated with mu-opioid receptor agonists such as respiratory depression or addiction potential .
Research indicates that 6S-Nalfurafine's activation of kappa opioid receptors results in significant modulation of pain perception and itch response through inhibition of neurotransmitter release in pain pathways .
6S-Nalfurafine exhibits stability under controlled conditions but may undergo degradation under extreme pH or temperature variations. Its interactions with biological systems are primarily characterized by its binding affinity to kappa opioid receptors .
6S-Nalfurafine has a broad range of applications in scientific research:
Early KOR agonists like U-50,488H demonstrated potent antinociception but were plagued by severe adverse effects—including dysphoria, sedation, and psychotomimetic reactions—that halted clinical development [1] [8]. These non-morphinan compounds activated KOR indiscriminately, engaging both G-protein and β-arrestin pathways linked to aversive behaviors. The failure to separate therapeutic effects from side effects created a decades-long impasse in KOR therapeutics. Nalfurafine (of which 6S-Nalfurafine is a stereospecific configuration) emerged as the first clinically approved selective KOR agonist in 2009 (Japan), specifically for uremic pruritus, marking a paradigm shift by demonstrating that KOR activation could be therapeutically harnessed without intrinsic dysphoria [4] [10].
Table 1: Evolution of KOR Agonists and Key Limitations
Compound Class | Representative Agonist | Primary Clinical Limitations | Therapeutic Outcome |
---|---|---|---|
Non-morphinan | U-50,488H | Dysphoria, sedation, psychotomimesis | Clinical development halted |
Morphinan (Unbiased) | Naloxone derivatives | Narrow therapeutic window, residual aversion | Limited to antagonist use |
Morphinan (Biased) | 6S-Nalfurafine | Minimal dysphoria at therapeutic doses | Approved (pruritus) |
The "message-address" concept—which separates the ligand's core pharmacophore ("message") from its receptor-subtype targeting moiety ("address")—was critical for refining KOR selectivity. In morphinan-based KOR agonists:
Molecular dynamics simulations revealed that the address moiety inserted into a hydrophobic subpocket unique to KOR, stabilized by residues in TM5/ECL2 (e.g., E209/S211). This spatial orientation minimized MOR/DOR engagement, directly addressing the off-target effects of earlier opioids [3] [6].
6S-Nalfurafine’s design stemmed from systematic modifications of naltrexone, a MOR-preferring antagonist. Key structural innovations include:
Table 2: Impact of Structural Modifications on KOR Binding
Structural Feature | Modification | KOR Affinity (Ki) | MOR/KOR Selectivity Ratio |
---|---|---|---|
Naltrexone (parent) | None (17-CPM, 3-OH, 14-OH) | >1,000 nM | 0.01 (MOR-preferring) |
6R-Nalfurafine analog | C6R-N-methyl-furylacrylamide | ~0.75 nM | 12.1 |
6S-Nalfurafine | C6S-N-methyl-furylacrylamide | 0.075 nM | 106.7 |
Propellane (SYK-393) | Rigid pentacyclic + 6S-amide | 0.84 nM | 3.82 |
Biased agonism—preferential activation of G-protein over β-arrestin pathways—was a deliberate strategy to dissociate antinociception from adverse effects. 6S-Nalfurafine exhibits profound G-protein bias:
Table 3: Signaling Bias Profiles of KOR Agonists
Agonist | G-Protein EC₅₀ (nM) | β-Arrestin EC₅₀ (nM) | Bias Factor (ΔΔlogR/τ) | Key Behavioral Effect |
---|---|---|---|---|
U-50,488H | 8.2 | 10.5 | 0 (balanced) | Dysphoria/sedation |
6S-Nalfurafine | 0.025 | 6.3 | +2.7 | No aversion |
SYK-309 | 1.8 | 48.1 | +3.1 | Reduced sedation |
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0